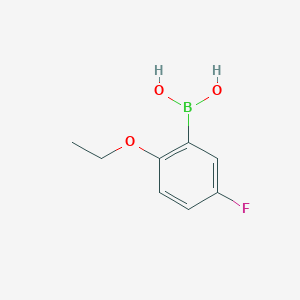

2-Ethoxy-5-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethoxy-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVFKIWGXGWXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584411 | |

| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864301-27-9 | |

| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethoxy-5-fluorophenylboronic Acid: A Comprehensive Technical Guide for Advanced Chemical Synthesis

This technical guide offers an in-depth exploration of 2-Ethoxy-5-fluorophenylboronic acid, a pivotal reagent in contemporary organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document provides a robust, practical understanding of the compound's chemical properties, reactivity, and applications, with a focus on the causality behind its synthetic utility.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 864301-27-9) is a synthetically valuable organoboron compound.[1][2] Its structure, featuring an ethoxy group ortho to the boronic acid and a fluorine atom in the para position, imparts unique electronic and steric characteristics that are highly advantageous in cross-coupling reactions.

The electron-donating ethoxy group and the electron-withdrawing fluorine atom create a distinct electronic environment on the phenyl ring, influencing the compound's reactivity and the properties of the resulting products. This substitution pattern is particularly sought after in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability and bioactivity.[3][4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 864301-27-9 | [1][2][7] |

| Molecular Formula | C₈H₁₀BFO₃ | [1][2][7] |

| Molecular Weight | 183.97 g/mol | [1][2] |

| Appearance | White to off-white solid, crystals, or powder | [2] |

| Melting Point | 108-113 °C | [1][2] |

| Purity | ≥97-99% | [8] |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol. |

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules like biaryls, which are common motifs in pharmaceuticals.[10][11]

The efficacy of the Suzuki-Miyaura reaction is governed by the interplay of the boronic acid, an organic halide, a palladium catalyst, and a base. The substituents on the phenylboronic acid are not passive spectators; they actively modulate the reaction's progression.

The Catalytic Cycle: A Step-by-Step Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination.[12]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Component Choices:

-

The Role of the Ethoxy Group: The ortho-ethoxy group is both electron-donating and sterically influential. Its electron-donating nature can enhance the nucleophilicity of the arylboronic acid, potentially accelerating the transmetalation step. Furthermore, its steric bulk can facilitate the final reductive elimination step, which is often rate-limiting, by destabilizing the palladium(II) intermediate.

-

The Impact of the Fluoro Substituent: The para-fluoro group is a highly electronegative substituent that can significantly alter the electronic properties of the molecule. In drug design, fluorine incorporation is a well-established strategy to improve metabolic stability, enhance binding affinity, and modulate lipophilicity and bioavailability.[4][5][6]

-

Choice of Catalyst: The selection of the palladium catalyst and its associated ligands is critical. Ligands with bulky and electron-donating properties, such as phosphines like SPhos, can enhance catalyst stability and reactivity, enabling reactions at lower catalyst loadings and even at room temperature for some substrates.[13]

-

The Essential Role of the Base: A base is required to activate the boronic acid, converting it into a more nucleophilic boronate species.[14] This activation is crucial for the transmetalation step to occur. The choice of base, such as potassium carbonate or sodium hydroxide, can influence reaction rates and yields and must be optimized for a given set of reactants.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is designed as a self-validating system with clear, rationalized steps.

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert gas source (Nitrogen or Argon)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with the aryl bromide, this compound, Pd(OAc)₂, SPhos, and potassium carbonate. The flask is then sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the active Pd(0) catalyst.

-

Solvent System Addition: Degassed 1,4-dioxane and water are added via syringe in a 4:1 or 5:1 ratio. Dioxane serves to dissolve the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

Reaction Execution: The reaction mixture is heated to 80-100 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This ensures the reaction goes to completion and helps to avoid potential byproduct formation from prolonged heating.

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is then washed with water and brine to remove the base and other inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

References

- 1. echemi.com [echemi.com]

- 2. newblue.lookchem.com [newblue.lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. achmem.com [achmem.com]

- 8. (2-Ethoxy-5-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to 2-Ethoxy-5-fluorophenylboronic Acid: A Keystone Reagent in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Drug Discovery

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone for the development of novel therapeutics. 2-Ethoxy-5-fluorophenylboronic acid (CAS No. 864301-27-9) has emerged as a pivotal building block, offering a unique combination of electronic and steric properties that are highly sought after in medicinal chemistry.[1][2][3] Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4][5][6]

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its practical applications in the synthesis of bioactive molecules, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, an analysis of its reactivity, and essential safety information are presented to equip researchers with the knowledge required for its effective and safe utilization.

Physicochemical Properties and Characterization

This compound is typically a white to off-white solid, valued for its stability under standard laboratory conditions.[7] The presence of both an ethoxy group and a fluorine atom on the phenyl ring significantly influences its reactivity and the properties of the molecules into which it is incorporated.[3][8]

| Property | Value | Source |

| CAS Number | 864301-27-9 | [9] |

| Molecular Formula | C₈H₁₀BFO₃ | [10] |

| Molecular Weight | 183.97 g/mol | [10] |

| Melting Point | 108-113 °C | [7] |

| Appearance | White to off-white solid or powder | [7] |

Spectral Data:

The identity and purity of this compound can be confirmed by various spectroscopic methods. Representative spectral data includes:

-

¹H NMR, IR, and Mass Spectra are available from various chemical suppliers and databases, which are crucial for quality control and reaction monitoring.

The Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a fundamental tool for the construction of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[5][6]

Mechanistic Considerations and the Influence of Substituents

The success of a Suzuki-Miyaura coupling is dependent on a catalytic cycle involving a palladium catalyst. The electronic nature of the substituents on the phenylboronic acid plays a critical role. The fluorine atom, being an electron-withdrawing group, can influence the rate of transmetalation, a key step in the catalytic cycle.[8] The ortho-ethoxy group can also modulate the reactivity and solubility of the boronic acid and its derivatives.[8]

A potential side reaction, particularly with electron-deficient boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[11] Careful optimization of reaction conditions, including the choice of base, solvent, and catalyst, is crucial to minimize this undesired pathway.[11][12]

// Nodes A [label="Aryl Halide\n(Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-Ethoxy-5-fluorophenyl\nboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdX [label="Ar-Pd(II)-X", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=invtriangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdAr [label="Ar-Pd(II)-Ar'", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Biaryl Product\n(Ar-Ar')", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> OxAdd; Pd0 -> OxAdd; OxAdd -> ArPdX; ArPdX -> Transmetalation; B -> Transmetalation; Base -> Transmetalation; Transmetalation -> ArPdAr; ArPdAr -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }

Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Bioactive Molecules: A Case Study

A significant application of this compound is in the synthesis of thienopyrimidine derivatives, which have shown potential in the treatment of inflammatory diseases.[13]

Synthesis of (2-Ethoxy-5-fluoro-phenyl)-(5-methyl-thieno[2,3-d]pyrimidin-4-yl)-amine

In a key step of the synthesis described in patent WO2007059905A2, this compound is coupled with a chlorinated thienopyrimidine precursor. While the patent does not provide a detailed experimental protocol for this specific step, a general procedure for similar Suzuki couplings can be adapted.

Exemplary Protocol for Suzuki-Miyaura Coupling:

This protocol is a general representation and should be optimized for specific substrates.

-

Reaction Setup: To an oven-dried flask, add the chlorinated thienopyrimidine (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired (2-Ethoxy-5-fluoro-phenyl)-(5-methyl-thieno[2,3-d]pyrimidin-4-yl)-amine.

// Nodes Start [label="Chlorinated Thienopyrimidine\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="2-Ethoxy-5-fluorophenyl-\nboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="(2-Ethoxy-5-fluoro-phenyl)-\n(5-methyl-thieno[2,3-d]pyrimidin-4-yl)-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Application [label="Therapeutic Agent for\nInflammatory Diseases", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Product; Product -> Application; }

Caption: Synthetic route to a bioactive thienopyrimidine derivative.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as an irritant.[10]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the arsenal of the modern medicinal chemist. Its unique substitution pattern allows for the introduction of a key structural motif into a wide range of organic molecules, particularly in the synthesis of kinase inhibitors and other biologically active compounds.[8] The continued exploration of its reactivity and applications in novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic agents. As the demand for sophisticated molecular architectures in drug discovery grows, the importance of well-characterized and strategically functionalized building blocks like this compound will only increase.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. mdpi.com [mdpi.com]

- 7. US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WO2007059905A2 - Thienopyrimidines treating inflammatory diseases - Google Patents [patents.google.com]

Synthesis and characterization of 2-Ethoxy-5-fluorophenylboronic acid

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-5-fluorophenylboronic Acid

Abstract

This compound is a versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique substitution pattern, featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom, imparts valuable reactivity and selectivity. This guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate, with a focus on field-proven insights and the causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Introduction: The Strategic Value of this compound

Arylboronic acids are a cornerstone of contemporary synthetic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] These reactions facilitate the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[4][5] this compound (CAS No: 864301-27-9) is of particular interest within this class. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the ethoxy group modulates electronic properties and solubility—attributes highly sought after in drug design.[6][7] Consequently, this reagent is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][8]

Synthesis Strategies: A Tale of Two Pathways

The preparation of arylboronic acids is a well-established field, with two primary methods dominating the landscape: the Grignard reaction and the lithiation-borylation sequence. The choice between them is often dictated by the functional group tolerance, availability of starting materials, and desired scale of the reaction.

Pathway A: The Grignard Reagent Method

This classic and robust method involves the formation of an aryl Grignard reagent from the corresponding aryl halide, which then acts as a nucleophile, attacking a trialkyl borate ester.[3][8][9] Subsequent acidic hydrolysis liberates the desired boronic acid.

Causality and Experimental Insight:

-

Why start with an Aryl Bromide? While aryl chlorides are cheaper, their reactivity in Grignard formation can be sluggish. Aryl iodides are highly reactive but more expensive and less stable. Aryl bromides offer a good compromise of reactivity and cost for industrial and laboratory-scale synthesis.

-

The Role of the Borate Ester: Triisopropyl borate or trimethyl borate are commonly used. The bulky isopropyl groups can sometimes improve selectivity, but trimethyl borate is often sufficient. The reaction is performed at low temperatures (-78 °C to 0 °C) to prevent over-addition of the Grignard reagent to the borate, which would lead to undesired borinate and borinate byproducts.[10]

-

Acidic Workup: The hydrolysis step is critical. It not only protonates the boronate ester intermediate to form the boronic acid but also quenches any remaining Grignard reagent and helps to dissolve magnesium salts, simplifying purification.

Caption: General workflow for Grignard-based synthesis.

Pathway B: The Lithiation-Borylation Sequence

An alternative to the Grignard method is directed ortho-metalation followed by borylation. This "lithiation-borylation" approach uses a strong organolithium base, such as n-butyllithium, to deprotonate the aromatic ring at a position directed by a coordinating functional group.[11][12]

Causality and Experimental Insight:

-

Directing Groups: The ethoxy group on the starting material (1-ethoxy-4-fluorobenzene) is a moderately effective directing group, guiding the lithium to the adjacent ortho position (C2). This provides regiochemical control that can be difficult to achieve otherwise.

-

Cryogenic Temperatures: These reactions are run at very low temperatures (typically -78 °C) because the organolithium intermediates are highly reactive and thermally unstable.[11] This prevents side reactions and decomposition.

Detailed Synthetic Protocol (Grignard Method)

This protocol describes a representative procedure for the synthesis of this compound.

Experimental Workflow Diagram

Caption: From reaction setup to final analysis.

Step-by-Step Procedure:

-

Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and an addition funnel is charged with magnesium turnings (1.2 eq.). The glassware must be rigorously flame-dried or oven-dried to exclude moisture.

-

Grignard Formation: Anhydrous tetrahydrofuran (THF) is added to the flask. A small portion of a solution of 1-bromo-2-ethoxy-5-fluorobenzene (1.0 eq.) in THF is added. The reaction is initiated, if necessary, with gentle heating or a crystal of iodine. Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours.[14]

-

Borylation: In a separate flame-dried flask, triisopropyl borate (1.5 eq.) is dissolved in anhydrous THF and the solution is cooled to -78 °C (dry ice/acetone bath). The prepared Grignard reagent is transferred to the addition funnel and added dropwise to the cold borate solution, maintaining the internal temperature below -65 °C.[10]

-

Workup: After complete addition, the reaction is allowed to slowly warm to room temperature and stirred overnight. The mixture is then cooled in an ice bath and quenched by the slow addition of 2M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

-

Extraction: The resulting biphasic mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is purified by trituration with a mixture of hexanes and ethyl acetate or by recrystallization to yield this compound as a white to off-white solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the final product. Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially in the solid state or in non-polar solvents, which can complicate analysis.[15]

Physical Properties

| Property | Value | Source |

| CAS Number | 864301-27-9 | [16] |

| Molecular Formula | C₈H₁₀BFO₃ | [16] |

| Molecular Weight | 183.97 g/mol | [16] |

| Appearance | White to off-white solid/powder | [17] |

| Melting Point | 108-113 °C | [16][17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of the title compound. Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃.

| Nucleus | Expected Chemical Shifts (ppm) & Coupling | Rationale |

| ¹H NMR | ~1.4 (t, 3H, -OCH₂CH ₃)~4.1 (q, 2H, -OCH ₂CH₃)~6.9-7.5 (m, 3H, Ar-H )~8.0 (s, 2H, -B(OH )₂) | The ethoxy protons appear as a characteristic triplet and quartet. The aromatic protons will show complex splitting due to coupling with each other and with the fluorine atom. The boronic acid protons are broad and may exchange with water in the solvent.[18][19] |

| ¹³C NMR | ~15 (-C H₃)~65 (-OC H₂)~115-135 (Ar-C )~155-160 (C -F, d)~158-162 (C -O, d) | The aromatic region will show 6 distinct signals. The carbon attached to fluorine will appear as a doublet with a large ¹JCF coupling constant. The ipso-carbon attached to the boron atom is often broad or not observed due to quadrupolar relaxation.[20] |

| ¹⁹F NMR | ~ -110 to -125 ppm | A single resonance is expected, which may appear as a multiplet due to coupling with the aromatic protons.[21] |

| ¹¹B NMR | ~ +28 to +30 ppm | A single, often broad, signal is characteristic of a trigonal planar arylboronic acid.[20][22] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a common technique for analyzing boronic acids.[23][24]

-

Expected Ions: In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 183.06 is expected. In positive ion mode (ESI+), adducts such as [M+Na]⁺ at m/z 207.05 may be observed.

-

Fragmentation: Collision-induced dissociation (CID) of the parent ion often results in the loss of water (H₂O) or the entire boronic acid group, providing further structural confirmation.[25] The presence of fluorine provides a distinct isotopic signature.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[6] This reaction is a robust method for forming biaryl structures, which are prevalent in many pharmaceutical agents.[4][26]

Caption: The Suzuki-Miyaura catalytic cycle.

In a typical application, this compound is reacted with a heterocyclic halide (e.g., a chloropyrimidine or bromopyridine) in the presence of a palladium catalyst (like Pd(dppf)Cl₂) and a base (such as K₂CO₃ or CsF) to construct complex scaffolds for kinase inhibitors or other drug candidates.[6][27][28]

Conclusion

This compound is a high-value synthetic intermediate whose preparation is readily achieved through established organometallic routes. Its identity and purity can be unequivocally confirmed by a standard suite of analytical techniques, including NMR and mass spectrometry. The strategic placement of its functional groups makes it a powerful tool for medicinal chemists, enabling the efficient construction of complex, fluorinated biaryl systems via Suzuki-Miyaura cross-coupling, thereby accelerating the drug discovery process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenylboronic acid - American Chemical Society [acs.org]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 15. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. This compound, CasNo.864301-27-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 18. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 19. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR [m.chemicalbook.com]

- 20. rsc.org [rsc.org]

- 21. spectrabase.com [spectrabase.com]

- 22. spectrabase.com [spectrabase.com]

- 23. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. scholarship.claremont.edu [scholarship.claremont.edu]

- 28. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Ethoxy-5-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-5-fluorophenylboronic acid, a versatile building block in modern organic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. A significant focus will be placed on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. Furthermore, this guide will explore its utility in the synthesis of biologically active molecules, providing a detailed experimental protocol for a representative Suzuki-Miyaura reaction and discussing its relevance in drug discovery.

Introduction: The Significance of Fluorinated Phenylboronic Acids

Phenylboronic acids and their derivatives are indispensable reagents in synthetic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine atoms into the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. Fluorine's high electronegativity and relatively small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound, with its unique substitution pattern, offers a valuable synthon for the introduction of this specific moiety into complex molecular architectures, making it a compound of great interest for researchers in drug discovery and materials science.[3][4]

Molecular Structure and Physicochemical Properties

This compound is a white to off-white crystalline solid.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C8H10BFO3 | [5][6] |

| CAS Number | 864301-27-9 | [5][6] |

| Molecular Weight | 183.97 g/mol | [6] |

| Melting Point | 108-113 °C | [5][6] |

| Appearance | White to off-white solid/crystals/powder | [5] |

The molecular structure consists of a benzene ring substituted with a boronic acid group (-B(OH)2) at position 1, an ethoxy group (-OCH2CH3) at position 2, and a fluorine atom at position 5. The interplay of these functional groups dictates its reactivity and utility in organic synthesis.

Synthesis of this compound

Caption: General synthetic workflow for this compound.

General Experimental Protocol for Arylboronic Acid Synthesis via Grignard Reagent

The following is a generalized protocol based on the synthesis of similar fluorinated phenylboronic acids.[7]

Materials:

-

1-Bromo-2-ethoxy-5-fluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Pentane or Hexane

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

-

Add anhydrous THF to cover the magnesium.

-

A solution of 1-bromo-2-ethoxy-5-fluorobenzene in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by a color change and gentle refluxing.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with Trimethyl Borate:

-

In a separate flame-dried flask, a solution of trimethyl borate in anhydrous THF is cooled to -78 °C.

-

The prepared Grignard reagent is then slowly added to the cooled trimethyl borate solution.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

-

Acidic Hydrolysis and Work-up:

-

The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C.

-

The mixture is stirred, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/pentane) to yield this compound as a crystalline solid.

-

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the specific spectra for this compound are not widely published, the expected spectral features can be inferred from data on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and ethoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring and the ethoxy group. The carbon atoms attached to fluorine will exhibit C-F coupling.[2]

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring.

-

¹¹B NMR: The boron NMR spectrum will exhibit a signal characteristic of a boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

A broad O-H stretching band for the boronic acid hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.[8]

-

C-H stretching vibrations for the aromatic ring and the ethoxy group.

-

C=C stretching vibrations of the aromatic ring.

-

A strong B-O stretching vibration.[9]

-

A C-F stretching vibration.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), would show the molecular ion peak [M-H]⁻ in negative ion mode. Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and cleavage of the ethoxy group.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[10] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2-ethoxy-5-fluorophenyl moiety into a wide range of molecules.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[11][12]

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

-

Reaction Execution:

-

Degassed solvent(s) are added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or GC/LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Water and an organic solvent (e.g., ethyl acetate) are added, and the layers are separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

-

Relevance in Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are of growing importance in medicinal chemistry.[13][14] The boronic acid moiety itself can act as a warhead in enzyme inhibitors, as exemplified by the proteasome inhibitor bortezomib. Furthermore, the use of substituted phenylboronic acids like this compound in Suzuki-Miyaura coupling reactions provides access to novel chemical entities with potential therapeutic applications.[15] The 2-ethoxy-5-fluorophenyl scaffold can be found in molecules targeting a variety of biological pathways. For instance, related structures have been incorporated into inhibitors of kinases, which are crucial targets in oncology.[16]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, conferred by the ethoxy and fluoro substituents, make it a key reagent for the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and applications, with a focus on providing practical insights for researchers in the fields of chemistry and drug discovery. The continued exploration of the reactivity and applications of this and similar fluorinated boronic acids will undoubtedly lead to the development of new and innovative molecules with significant scientific and therapeutic potential.

References

- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

2-Ethoxy-5-fluorophenylboronic acid mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanism of Action of 2-Ethoxy-5-fluorophenylboronic Acid in Organic Reactions

Abstract

This technical guide provides an in-depth examination of this compound and its mechanistic role in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura reaction. We will dissect the catalytic cycle, emphasizing how the electronic and steric properties of the ethoxy and fluoro substituents dictate the reactivity and efficiency of the key transmetalation step. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile reagent in complex organic synthesis.

Introduction: The Role of Substituted Phenylboronic Acids in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a cornerstone of this field, celebrated for its mild conditions and the low toxicity of its boron-based reagents.[3][4]

The reactivity of the boronic acid partner is not merely a function of the boron moiety; it is profoundly influenced by the substituents on the aromatic ring. These substituents can modulate the electronic properties and steric profile of the molecule, directly impacting the kinetics and outcome of the catalytic cycle. This compound is a prime example of a strategically substituted reagent designed for enhanced performance in these demanding synthetic applications.

Physicochemical Properties and Electronic Profile

This compound possesses a unique electronic architecture. The fluorine atom at the 5-position acts as a potent electron-withdrawing group via induction (-I effect), while the ethoxy group at the 2-position (ortho to boron) is electron-donating through resonance (+R effect) but also introduces significant steric bulk.

-

Fluorine (5-position): The primary role of the electron-withdrawing fluorine is to increase the Lewis acidity of the boron atom.[5] This enhancement makes the boronic acid more susceptible to nucleophilic attack by the base (e.g., hydroxide or alkoxide), facilitating the formation of the reactive tetracoordinate "ate" complex, which is crucial for the transmetalation step.[6][7]

-

Ethoxy (2-position): The ortho-ethoxy group presents a dual influence. Its electron-donating nature can slightly counteract the Lewis acidity enhancement from the fluorine. However, its more significant contribution is steric. This bulk can influence the rate of transmetalation and may necessitate the use of bulky phosphine ligands on the palladium catalyst to promote the subsequent reductive elimination step.[3][8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[6][8] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. organicreactions.org [organicreactions.org]

- 2. mt.com [mt.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

Solubility of (2-Ethoxy-5-fluorophenyl)boronic acid in different solvents

An In-depth Technical Guide to the Solubility of (2-Ethoxy-5-fluorophenyl)boronic Acid in Different Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Ethoxy-5-fluorophenyl)boronic acid is a pivotal reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to drug discovery and materials science.[1] The solubility of this reagent is a critical parameter that dictates reaction efficiency, purification strategies, and overall process viability. This technical guide provides a comprehensive framework for understanding and determining the solubility of (2-Ethoxy-5-fluorophenyl)boronic acid across a spectrum of common laboratory solvents. While specific quantitative data for this compound is not extensively published, this guide synthesizes established principles of boronic acid chemistry and provides detailed, field-proven experimental protocols to empower researchers in generating reliable solubility data. We will delve into the theoretical underpinnings of boronic acid solubility, present a robust methodology for its empirical determination, and discuss the practical implications for its application in synthesis.

Introduction: The Significance of Solubility in the Application of (2-Ethoxy-5-fluorophenyl)boronic Acid

(2-Ethoxy-5-fluorophenyl)boronic acid, with its ethoxy and fluoro substituents, possesses electronic and steric properties that make it a valuable building block. The fluorine atom can modulate metabolic stability and binding interactions, while the ethoxy group influences reactivity.[2] These characteristics are highly sought after in the synthesis of complex molecules for pharmaceuticals and advanced materials.[3][4]

The success of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, is profoundly influenced by the solvent system.[5][6] The solvent must not only dissolve the boronic acid, aryl halide, and catalyst but also mediate the intricate steps of the catalytic cycle.[7][8] Poor solubility can lead to low reaction rates, incomplete conversions, and the generation of undesirable byproducts. Therefore, a thorough understanding of the solubility of (2-Ethoxy-5-fluorophenyl)boronic acid is not merely an academic exercise but a prerequisite for rational process development and optimization.

Theoretical Considerations for Boronic Acid Solubility

The solubility of phenylboronic acids is governed by a combination of factors, including the polarity of the solvent, the potential for hydrogen bonding, and the intrinsic properties of the boronic acid itself.[9] Boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, especially in non-polar solvents or upon heating, which can complicate solubility behavior.[9]

Influence of Substituents

The substituents on the phenyl ring play a significant role in determining the solubility profile of a boronic acid.[9][10]

-

Electron-donating groups , such as the ethoxy group in our compound of interest, can increase the electron density on the aromatic ring and potentially influence intermolecular interactions.

-

Fluorine substitution , as seen with the 5-fluoro group, can increase lipophilicity and alter hydrogen bonding capabilities.

Generally, the introduction of substituents to the phenylboronic acid ring can either increase or decrease water solubility depending on their nature.[11] In organic solvents, trends can be less predictable, necessitating empirical determination.

General Solubility Trends for Phenylboronic Acids

Based on studies of phenylboronic acid and its derivatives, we can anticipate certain solubility trends for (2-Ethoxy-5-fluorophenyl)boronic acid.[10][12][13][14]

| Solvent Class | Representative Solvents | Expected Solubility Trend for Phenylboronic Acids | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen bonding with the boronic acid group can promote solubility, but the overall hydrophobic character of the substituted phenyl ring may limit it.[11] |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors, effectively solvating the boronic acid. THF and other ethers are often excellent solvents for boronic acids.[12][14] |

| Nonpolar | Toluene, Hexanes, Dichloromethane (DCM) | Low to Very Low | The polar boronic acid functional group has limited favorable interactions with nonpolar solvents, leading to poor solubility.[12][14] |

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This method involves agitating an excess of the solid compound with the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.[15]

Causality Behind Experimental Choices

-

Choice of Vessel: Chemically inert glass vials are used to prevent any interaction with the solvent or solute.

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath is crucial for obtaining reproducible results.[16]

-

Equilibration Time: Sufficient time (typically 24 hours or more) is necessary to ensure that a true equilibrium is reached between the solid and dissolved states.[15]

-

Separation of Undissolved Solid: Filtration through a low-binding filter (e.g., PTFE) or centrifugation is essential to obtain a clear, saturated solution free of particulates for accurate quantification.[15]

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for determining the concentration of the dissolved analyte. A calibration curve with known concentrations of the compound is required for accurate quantification.[15]

Detailed Experimental Protocol

Materials:

-

(2-Ethoxy-5-fluorophenyl)boronic acid (solid)

-

Selected solvents (e.g., water, methanol, acetonitrile, THF, toluene, hexanes)

-

Scintillation vials or other suitable glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes and syringe filters (0.22 µm PTFE or similar)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable C18 column

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (2-Ethoxy-5-fluorophenyl)boronic acid to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is sufficient.

-

Pipette a known volume of each solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This is the saturated solution.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of known concentrations of (2-Ethoxy-5-fluorophenyl)boronic acid in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Potentiometric Titration for pKa Determination

While not a direct measure of solubility, the acid dissociation constant (pKa) of a boronic acid provides insight into its behavior in protic solvents and at different pH values. The pKa can be determined by potentiometric titration.[17][18] Boric acids are weak acids, making direct titration challenging. However, the addition of a polyol, such as mannitol, forms a more acidic complex that can be readily titrated with a strong base like NaOH.[19][20]

Visualization of the Titration Principle

Caption: Principle of pKa determination for boronic acids via potentiometric titration with mannitol.

Implications for Suzuki-Miyaura Cross-Coupling Reactions

The choice of solvent for a Suzuki-Miyaura reaction is critical and often a balance between the solubility of all reactants and the effect of the solvent on the catalytic cycle.[5][8]

-

Polar aprotic solvents like THF, dioxane, and DMF are commonly used. They generally provide good solubility for the boronic acid and other reaction components.[6]

-

Protic solvents , including water and alcohols, can also be effective, sometimes in combination with organic co-solvents.[7] The use of aqueous bases (e.g., K₂CO₃ solution) necessitates some solubility of the organic reactants in the aqueous phase or efficient mixing for the reaction to proceed.

Understanding the solubility of (2-Ethoxy-5-fluorophenyl)boronic acid in these solvent systems allows for an informed selection of reaction conditions to maximize yield and minimize side reactions. For instance, if the boronic acid has poor solubility in a given solvent, a co-solvent system or a different solvent altogether may be required.

Conclusion

This technical guide has provided a comprehensive overview of the principles and experimental methodologies for determining the solubility of (2-Ethoxy-5-fluorophenyl)boronic acid. While quantitative solubility data for this specific compound is not widely published, the general trends observed for related phenylboronic acids, combined with the robust shake-flask protocol detailed herein, provide researchers with the necessary tools to generate this critical data. A thorough understanding of solubility is paramount for the successful application of this versatile reagent in organic synthesis, enabling the rational design of reaction conditions and purification protocols, ultimately accelerating the pace of innovation in drug discovery and materials science.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. arodes.hes-so.ch [arodes.hes-so.ch]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 14. d-nb.info [d-nb.info]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. DSpace [kuscholarworks.ku.edu]

- 18. mdpi.com [mdpi.com]

- 19. metrohm.com [metrohm.com]

- 20. cdn.hach.com [cdn.hach.com]

A Comprehensive Spectroscopic and Analytical Guide to 2-Ethoxy-5-fluorophenylboronic Acid

This technical guide provides an in-depth analysis of the spectral characteristics of 2-Ethoxy-5-fluorophenylboronic acid (CAS No. 480438-60-8), a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established principles of spectroscopic interpretation to serve as a definitive reference for the characterization of this reagent. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule, grounding our interpretations in authoritative literature and providing actionable experimental protocols.

The Molecular Blueprint: Structure and Spectral Implications

This compound is a multifunctional aromatic compound. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, stems from the unique interplay of its substituents on the phenyl ring. Understanding the electronic and structural contributions of the ethoxy, fluoro, and boronic acid groups is paramount to interpreting its spectral data.

-

Ethoxy Group (-OCH₂CH₃): An ortho-directing, activating group that donates electron density to the aromatic ring via resonance. This influences the chemical environment of the aromatic protons and carbons, typically shifting their NMR signals upfield.

-

Fluoro Group (-F): An ortho-, para-directing, deactivating group. Its high electronegativity exerts a strong inductive effect, while its lone pairs participate in resonance. This creates a distinct electronic environment and allows for analysis via ¹⁹F NMR.

-

Boronic Acid Group (-B(OH)₂): A meta-directing, deactivating group. It is the reactive center for cross-coupling reactions. The boron atom is NMR-active (¹¹B), and the hydroxyl protons are labile, often exchanging with solvent. Boronic acids are also known to form cyclic, trimeric anhydrides known as boroxines, especially upon heating or under vacuum, which can introduce additional signals in spectral analysis[1].

This combination of functional groups results in a unique spectroscopic fingerprint, which we will dissect in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a complete picture of the molecule's connectivity and electronic structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the disposition of protons within the molecule. The aromatic region is particularly informative due to the distinct electronic effects of the substituents. The ethoxy group presents a characteristic ethyl pattern (a quartet and a triplet). The boronic acid protons (-B(OH)₂) are often broad and may exchange with trace water in the solvent, sometimes making them difficult to observe.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (position 3) | 7.2 - 7.4 | Doublet of doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |

| Aromatic H (position 4) | 6.9 - 7.1 | Triplet of doublets (td) | J(H,H) ≈ 8-9, J(H,F) ≈ 8-9 |

| Aromatic H (position 6) | 7.3 - 7.5 | Doublet of doublets (dd) | J(H,F) ≈ 3-4, J(H,H) ≈ 2-3 |

| Ethoxy -CH₂- | 4.0 - 4.2 | Quartet (q) | J(H,H) ≈ 7 |

| Ethoxy -CH₃ | 1.3 - 1.5 | Triplet (t) | J(H,H) ≈ 7 |

| Boronic Acid -OH | 8.0 - 8.5 (variable) | Broad singlet (br s) | N/A |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework. The chemical shifts are heavily influenced by the attached functional groups and their position on the aromatic ring. Carbons directly bonded to fluorine will exhibit splitting due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-B (ipso-carbon) | 125 - 135 (often broad) |

| C-O (ethoxy) | 158 - 162 |

| C-F | 160 - 164 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic CH | 115 - 130 |

| Ethoxy -CH₂- | 63 - 65 |

| Ethoxy -CH₃ | 14 - 16 |

Fluorine-19 (¹⁹F) and Boron-11 (¹¹B) NMR

-

¹⁹F NMR: This technique is highly specific to the fluorine atom. For 5-fluoro-substituted phenylboronic acids, the ¹⁹F chemical shift is expected in the range of -110 to -120 ppm (relative to CFCl₃). The signal will show couplings to adjacent aromatic protons. The utility of ¹⁹F NMR in studying boronic acid interactions is well-documented[2].

-

¹¹B NMR: The ¹¹B nucleus is a quadrupole, which often results in broad signals. For tricoordinate arylboronic acids, the chemical shift typically appears in the range of 27 to 33 ppm[3]. The formation of a tetrahedral boronate species, for instance by complexation with diols or Lewis bases, results in a characteristic upfield shift to approximately 5 to 10 ppm[4][5]. This makes ¹¹B NMR a valuable tool for studying the reactivity and speciation of the boronic acid moiety.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the compound and its polar nature helps in observing the acidic B(OH)₂ protons. Other potential solvents include methanol-d₄ or chloroform-d.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F and ¹¹B NMR Acquisition:

-

Utilize a broadband or specific probe tuned to the respective nucleus.

-

For ¹¹B NMR, using quartz NMR tubes is recommended to avoid the broad background signal from standard borosilicate glass tubes[5].

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate Fourier transform and phase correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H NMR).

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy probes the vibrational modes of the molecule's functional groups. The spectrum provides a characteristic "fingerprint" confirming the presence of key structural motifs. The analysis of phenylboronic acids by IR spectroscopy is a well-established field[6][7][8][9].

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Boronic Acid) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Ethoxy) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1620, 1450 - 1580 | Medium to Strong |

| Asymmetric B-O Stretch | 1330 - 1380 | Strong |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| C-F Stretch | 1150 - 1250 | Strong |

| In-plane O-H Bend | 1100 - 1200 | Medium |

| Out-of-plane C-H Bend | 750 - 900 | Strong |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Place a small amount (1-2 mg) of the solid this compound powder directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the sample (ATR unit or KBr pellet holder) into the sample compartment of an FTIR spectrometer.

-

Collect a background spectrum of the empty ATR crystal or ambient air.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For boronic acids, electrospray ionization (ESI) is a common technique, often performed in negative ion mode to detect the [M-H]⁻ ion, though positive mode can also be used[10][11]. The analysis of boronic acids can sometimes be complicated by their tendency to form adducts or dehydrate into boroxines[12].

-

Molecular Ion: For C₈H₁₀BFO₂, the calculated monoisotopic mass is 184.0762 g/mol . The high-resolution mass spectrum should show a peak corresponding to this value.

-

Isotopic Pattern: The presence of boron with its two major isotopes, ¹⁰B (~20%) and ¹¹B (~80%), will result in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments.

-

Key Fragmentation Pathways: Fragmentation provides a roadmap to the molecule's structure. Common fragmentation patterns for phenylboronic acids involve cleavages of the substituents.

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 184 | [C₈H₁₀BFO₂]⁺ | Molecular Ion (M⁺) |

| 166 | [M - H₂O]⁺ | Loss of water from the boronic acid moiety |

| 155 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 139 | [M - OCH₂CH₃]⁺ | Cleavage of the ethoxy group |

| 123 | [C₆H₄FO]⁺ | Loss of B(OH)₂ radical |

Predicted Fragmentation Pathway

The diagram below illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) or positive-mode ESI conditions.

Caption: Predicted ESI-MS fragmentation of this compound.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

Chromatography (Optional but Recommended):

-

Use a C18 reverse-phase column (e.g., Acquity BEH C18).

-

Employ a gradient elution mobile phase, for example, starting with 95:5 Water (with 0.1% formic acid):Acetonitrile (with 0.1% formic acid) and ramping to 5:95 over several minutes. This helps to separate the analyte from impurities.

-

-

Mass Spectrometry:

-

Ionization Source: Use an Electrospray Ionization (ESI) source.

-

Polarity: Acquire data in both positive and negative ion modes to get a comprehensive profile.

-

Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.

-

Scan Range: Set the scan range from m/z 50 to 500.

-

Fragmentation (MS/MS): To confirm fragmentation pathways, perform MS/MS analysis by selecting the precursor ion (e.g., m/z 184) in the first mass analyzer and inducing collision-induced dissociation (CID) to generate fragment ions, which are then analyzed in the second mass analyzer.

-

Integrated Analytical Workflow

The confirmation of the identity and purity of this compound requires an integrated approach. The following workflow ensures a comprehensive and self-validating characterization.

Caption: Integrated workflow for the structural validation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. www3.nd.edu [www3.nd.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. sciex.com [sciex.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Stability of 2-Ethoxy-5-fluorophenylboronic Acid

Introduction

2-Ethoxy-5-fluorophenylboronic acid is a key building block in modern medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. As with all boronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the critical physical and chemical stability aspects of this compound, offering insights into its degradation pathways, recommended handling and storage conditions, and robust analytical methodologies for its stability assessment. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a deep understanding of its stability profile to ensure the integrity of their synthetic processes and the quality of their final products.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use and storage.

| Property | Value | Source |

| Molecular Formula | C8H10BFO3 | [1] |

| Molecular Weight | 183.97 g/mol | [1][2] |

| Appearance | White to off-white solid, crystals, or powder | [1] |

| Melting Point | 108-113 °C | [1][2] |

| Solubility | Soluble in methanol | [3] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [1][4] |

Core Stability Concerns: Principal Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways that can compromise their purity and reactivity. The two primary modes of degradation are protodeboronation and oxidation.

Protodeboronation: The Scission of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C-B bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is often the most significant stability concern for arylboronic acids, particularly under basic aqueous conditions.[5][6] The rate of protodeboronation is highly dependent on the electronic properties of the substituents on the aromatic ring and the pH of the medium.[5]

The generally accepted mechanism involves the attack of a nucleophile (such as a hydroxide ion) on the boron atom, forming a boronate species. This is followed by protonation of the ipso-carbon, leading to the cleavage of the C-B bond.

Caption: Generalized mechanism of protodeboronation.

Oxidative Degradation: Conversion to Phenols

Arylboronic acids can undergo oxidative degradation, particularly in the presence of reactive oxygen species (ROS), to yield the corresponding phenol.[7] This pathway can be a significant issue during synthesis, workup, and storage if appropriate precautions are not taken. The mechanism is thought to involve the reaction of the boronic acid with an oxidant, such as hydrogen peroxide, leading to the formation of a peroxyboronate intermediate, which then rearranges to form the phenol and boric acid.[8]

Caption: Simplified pathway of oxidative degradation.

Substituent Effects on the Stability of this compound

The ethoxy and fluoro substituents on the phenyl ring of the title compound play a crucial role in modulating its stability.

-

Fluorine Substituent: The highly electronegative fluorine atom acts as an electron-withdrawing group through its inductive effect.[9] This generally increases the Lewis acidity of the boronic acid, which can influence its reactivity and stability.[10] The position of the fluorine atom is critical; in the case of this compound, the fluorine at the meta position to the boronic acid group is expected to have a significant electron-withdrawing effect.[10] Studies on fluorinated phenylboronic acids have shown that the introduction of fluorine can impact hydrolytic stability, with the decomposition rate being dependent on pH and temperature.[9][11]

-

Ethoxy Substituent: The ethoxy group, being an alkoxy group, is generally considered an electron-donating group through resonance, while also exerting a mild electron-withdrawing inductive effect. Its position ortho to the boronic acid group can introduce steric hindrance, which may influence the rate of protodeboronation.[5] The interplay between the electronic and steric effects of the ethoxy group and the electronic effect of the fluoro group will ultimately determine the overall stability profile of the molecule.

A Comprehensive Strategy for Stability Evaluation

To thoroughly assess the stability of this compound, a systematic approach involving forced degradation studies under various stress conditions is recommended.[12][13][14] These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies should be conducted to evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.[12][13][14]

Caption: Workflow for forced degradation studies.

Table of Forced Degradation Conditions:

| Stress Condition | Recommended Parameters |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for up to 10 days[15] |